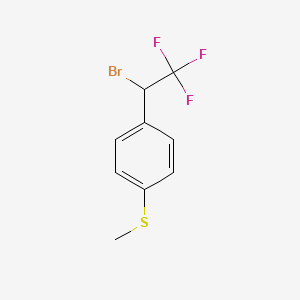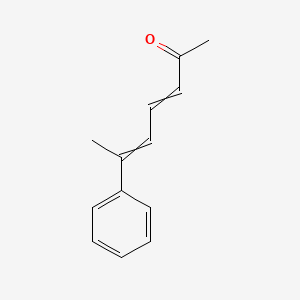
6-Phenylhepta-3,5-dien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions: 6-Phenylhepta-3,5-dien-2-one can be synthesized through a Claisen–Schmidt condensation reaction. This involves the reaction of cinnamaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen–Schmidt condensation remains a viable route for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and yield.
化学反应分析
Types of Reactions: 6-Phenylhepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated or partially saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
6-Phenylhepta-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying conjugated diene systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Phenylhepta-3,5-dien-2-one involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in electron transfer reactions, potentially affecting cellular redox states. Additionally, its phenyl group can interact with hydrophobic pockets in proteins, influencing their function and activity.
相似化合物的比较
Cinnamaldehyde: A precursor in the synthesis of 6-Phenylhepta-3,5-dien-2-one, known for its antimicrobial properties.
Uniqueness: this compound is unique due to its specific conjugated diene system and phenyl group, which confer distinct chemical reactivity and potential biological activity. Its synthesis from readily available precursors like cinnamaldehyde also makes it an attractive compound for various applications.
属性
CAS 编号 |
113486-01-4 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC 名称 |
6-phenylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(7-6-8-12(2)14)13-9-4-3-5-10-13/h3-10H,1-2H3 |
InChI 键 |
TYTPGLJGQNSHEV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC=C(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


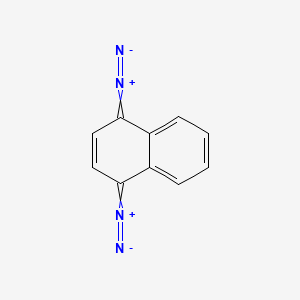
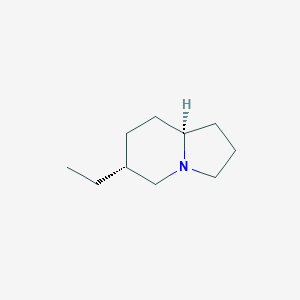



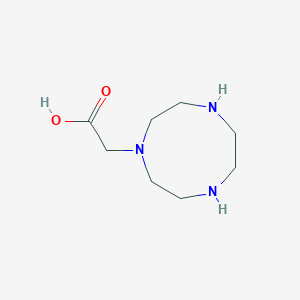


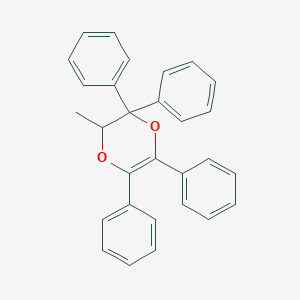
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)

![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)

